molecular formula C12H21NO6 B6261463 3-(tert-butoxy)-2-{[(tert-butoxy)carbonyl]amino}-3-oxopropanoic acid CAS No. 608520-23-6

3-(tert-butoxy)-2-{[(tert-butoxy)carbonyl]amino}-3-oxopropanoic acid

Cat. No.: B6261463
CAS No.: 608520-23-6
M. Wt: 275.3
InChI Key:
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Description

3-(tert-butoxy)-2-{[(tert-butoxy)carbonyl]amino}-3-oxopropanoic acid is a complex organic compound with a unique structure that includes tert-butoxy and carbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-butoxy)-2-{[(tert-butoxy)carbonyl]amino}-3-oxopropanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the protection of amino acids followed by the introduction of tert-butoxy groups. The reaction conditions often require the use of protecting groups, such as tert-butoxycarbonyl (Boc), to prevent unwanted side reactions. The synthesis may involve steps like esterification, amidation, and deprotection under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization. The scalability of the process would be a key consideration for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(tert-butoxy)-2-{[(tert-butoxy)carbonyl]amino}-3-oxopropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.

    Substitution: The tert-butoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction could produce alcohols.

Scientific Research Applications

3-(tert-butoxy)-2-{[(tert-butoxy)carbonyl]amino}-3-oxopropanoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a building block for peptide synthesis.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(tert-butoxy)-2-{[(tert-butoxy)carbonyl]amino}-3-oxopropanoic acid involves its interaction with molecular targets through its functional groups. The tert-butoxy and carbonyl groups can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    tert-Butylamine: An aliphatic primary amine with similar tert-butyl groups.

    tert-Butyl alcohol: Contains a tert-butyl group and a hydroxyl group.

    tert-Butyl acetate: An ester with a tert-butyl group.

Uniqueness

3-(tert-butoxy)-2-{[(tert-butoxy)carbonyl]amino}-3-oxopropanoic acid is unique due to its combination of tert-butoxy and carbonyl groups, which confer specific reactivity and potential for diverse applications. Its structure allows for multiple functionalization possibilities, making it a versatile compound in synthetic chemistry.

Properties

CAS No.

608520-23-6

Molecular Formula

C12H21NO6

Molecular Weight

275.3

Purity

95

Origin of Product

United States

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